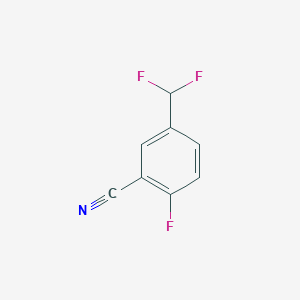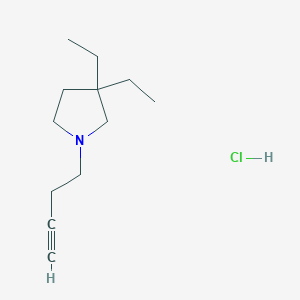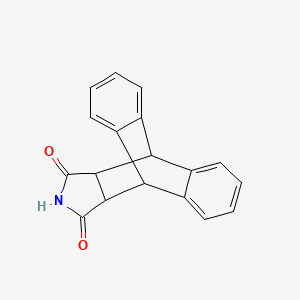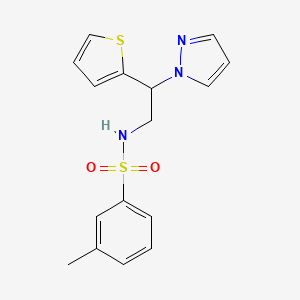
5-(Difluoromethyl)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-fluorobenzonitrile: is an organic compound that features a difluoromethyl group and a fluorine atom attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base and a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2-fluorobenzonitrile may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Difluoromethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(Difluoromethyl)-2-fluorobenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to design molecules with specific pharmacological properties, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, including herbicides and insecticides. Its chemical stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions .
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)-2-fluorobenzonitrile
- 5-(Difluoromethyl)-2-chlorobenzonitrile
- 5-(Difluoromethyl)-2-bromobenzonitrile
Comparison: Compared to similar compounds, 5-(Difluoromethyl)-2-fluorobenzonitrile is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzonitrile core. This combination can enhance its chemical stability, reactivity, and biological activity. The difluoromethyl group can also improve the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability .
Propiedades
IUPAC Name |
5-(difluoromethyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOWBZBLZCXHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)
![(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2478466.png)

![Tert-butyl 2-methoxy-4-{[(prop-2-yn-1-yl)[(quinolin-2-yl)methyl]amino]methyl}phenyl carbonate](/img/structure/B2478468.png)



![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2478475.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2478476.png)



